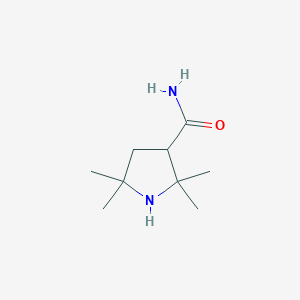

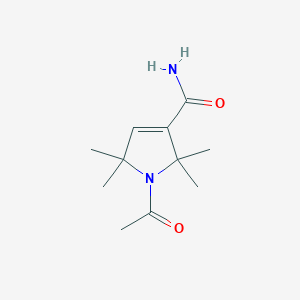

1-乙酰基-2,2,5,5-四甲基-3-吡咯啉-3-甲酰胺

描述

Synthesis Analysis

The synthesis of related pyrroline and pyrrole derivatives involves innovative methods that could be adapted for 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide. For instance, a one-pot two-step protocol has been described for the synthesis of 2-acetyl-1H-pyrroles from N-propargylic β-enaminones, showcasing a method that might be relevant for synthesizing similar structures. This process is characterized by its broad substrate scope, good functional group tolerance, and yields a diverse range of products in good to high yields (Kanova et al., 2021).

Molecular Structure Analysis

Understanding the molecular structure of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide involves detailed analysis of its core components and electronic configuration. While specific studies on this compound's molecular structure are scarce, research on similar compounds provides insights into potential analysis methods. For example, spectral analysis and structural elucidation of related compounds have been conducted through experimental studies and quantum chemical calculations, offering a model for analyzing our compound of interest (Rawat & Singh, 2014).

Chemical Reactions and Properties

The chemical reactivity and potential reactions of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide can be inferred from studies on similar compounds. For instance, novel three-component reactions have been developed for the synthesis of related pyrrole derivatives, highlighting the compound's potential for participating in complex chemical reactions and forming new compounds with significant pharmacological interest (Mohammadi et al., 2017).

Physical Properties Analysis

The physical properties of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide, such as melting point, solubility, and stability, are crucial for understanding its behavior under various conditions. Although direct studies on this compound are limited, examining the physical properties of structurally related compounds can provide valuable insights.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various chemical conditions, and potential for forming derivatives, are essential for comprehensively understanding 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide. Research on analogous compounds, such as the synthesis and properties of fluorescence dyes based on pyrazolo[3,4-b]pyridine-based coumarin chromophores, could offer a foundation for investigating the chemical properties of our compound of interest (Chen et al., 2012).

科学研究应用

合成和化学表征

研究探索了各种吡咯啉和吡咯烷衍生物的合成,重点关注具有潜在药理学应用的化合物。例如,已经报道了新型 1H-1-吡咯基甲酰胺的合成,突出了这些化合物由于其化学结构和潜在的生物活性而具有药理学意义 (Bijev, Prodanova, & Nankov, 2003)。此外,已经开发出涉及超声加速酰胺偶联反应的方法来合成 1-乙酰基-3-甲酰胺-β-咔啉衍生物,展示了现代合成技术在生产具有生物学意义的化合物方面的效率 (Sharma, Kumari, Sharma, Bhagat, & Bhagat, 2017)。

芳香化合物分析和生物合成

与 1-乙酰基-2,2,5,5-四甲基-3-吡咯啉-3-甲酰胺密切相关的化合物 2-乙酰基-1-吡咯啉 (2-AP) 已被确认为香米品种中的主要风味化合物。对其生物合成机制的研究揭示了前体化合物(如 Delta1-吡咯啉-5-羧酸和甲基乙二醛)的参与,表明植物中香气化合物形成的复杂生化途径 (Huang, Teng, Chang, Chuang, Ho, & Wu, 2008)。通过 Δ1-吡咯啉-5-羧酸合成酶 (P5CS) 基因转化进一步研究香型秥稻中 2-乙酰基-1-吡咯啉的增强,表明遗传方法在增强作物中理想性状的潜力 (Kaikavoosi, Kad, Zanan, & Nadaf, 2015)。

抗氧化和心脏保护特性

已经研究了 N-[(四甲基-3-吡咯啉-3-甲酰胺基)丙基]邻苯二甲酰亚胺及其硝代氧化物的靶向抗氧化特性,以了解其预防缺血性心肌损伤的潜力。这些研究表明,源自吡咯烷和吡咯啉结构的化合物可能在心血管药物中具有显着的治疗潜力,有证据表明它们在清除活性氧和保护免受氧化损伤方面是有效的 (Shankar, Hideg, Zweier, & Kuppusamy, 2000)。

食品中风味化合物的定量

已经开发出分析方法来定量大米中的 2-乙酰基-1-吡咯啉,这是一种与感兴趣的主题密切相关的化合物,证明了这些化合物在食品科学中的重要性。诸如通过顶空固相微萃取联用气相色谱-串联质谱法的稳定同位素稀释测定等技术已被用于测量香米品种中风味化合物的浓度,强调了化学分析在理解食品质量和特性中的作用 (Maraval, Şen, Agrebi, Menut, Morère, Boulanger, Gay, Mestres, & Gunata, 2010)。

作用机制

Target of Action

It is structurally similar to 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl , which is a nitroxide radical used as a spin probe in the study of simulation of Overhauser dynamic nuclear polarization signal .

Mode of Action

It’s structurally related compound, 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl, is used as a spin probe, which suggests that it may interact with its targets by altering their electron spin states .

Biochemical Pathways

Given its structural similarity to 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl, it might be involved in pathways related to electron spin resonance .

Result of Action

Some derivatives of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide have been evaluated for antiarrhythmic activity , suggesting that it may have effects on heart rhythm.

Action Environment

It’s structurally related compound, 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide, is slightly soluble in water , which suggests that its action might be influenced by the hydration status of the environment.

属性

IUPAC Name |

1-acetyl-2,2,5,5-tetramethylpyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-7(14)13-10(2,3)6-8(9(12)15)11(13,4)5/h6H,1-5H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLKBXBCPPDBEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(C=C(C1(C)C)C(=O)N)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400528 | |

| Record name | 1-ACETYL-2,2,5,5-TETRAMETHYL-3-PYRROLINE-3-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide | |

CAS RN |

887352-22-9 | |

| Record name | 1-ACETYL-2,2,5,5-TETRAMETHYL-3-PYRROLINE-3-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

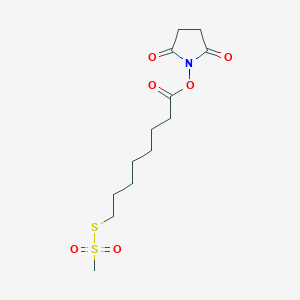

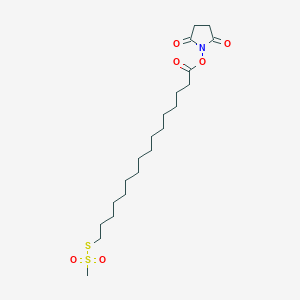

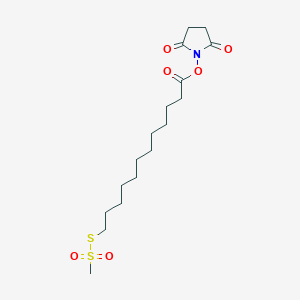

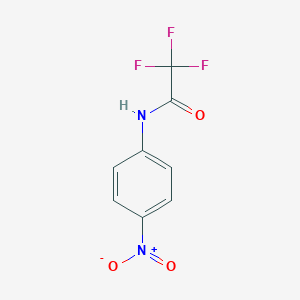

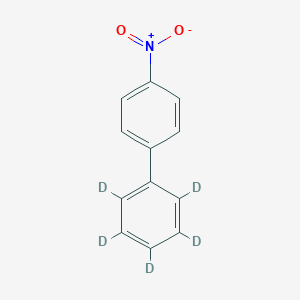

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B15974.png)

![2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile](/img/structure/B15979.png)

![[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide](/img/structure/B15981.png)